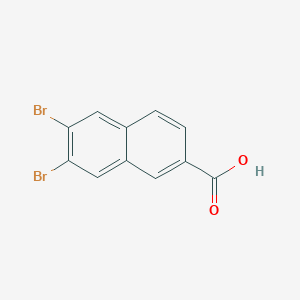

6,7-Dibromo-2-naphthoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dibromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMZSECRBNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855804 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131331-19-6 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dibromo 2 Naphthoic Acid

Established Synthetic Pathways for Brominated Naphthoic Acid Scaffolds

The construction of brominated naphthoic acid frameworks relies on a collection of well-established organic transformations. These methods provide the foundational chemistry for accessing a variety of brominated naphthalene (B1677914) derivatives, including the specific 6,7-dibromo isomer.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of naphthalene, direct bromination can lead to a mixture of products, making regioselectivity a significant hurdle. wku.edu The reactivity of the naphthalene core is such that the α-positions (1, 4, 5, 8) are generally more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7). cardiff.ac.uk

The synthesis of a specific dibromonaphthalene, such as the 2,6-isomer, can be achieved through a multi-step sequence involving the polybromination of naphthalene followed by a regioselective proto-debromination. For instance, the reaction of naphthalene with four mole equivalents of bromine over KSF clay can yield 1,2,4,6-tetrabromonaphthalene, which upon treatment with n-butyllithium, selectively removes bromine atoms to afford 2,6-dibromonaphthalene. cardiff.ac.uk While not directly yielding the 6,7-isomer, this methodology highlights the principle of over-bromination followed by selective dehalogenation as a viable, albeit indirect, strategy.

Further complicating direct bromination is the fact that the initial bromination product, a monobromonaphthalene, will influence the position of subsequent brominations. mdpi.com The presence of a deactivating bromine substituent can hinder further electrophilic attack. cardiff.ac.uk

| Reagent/Catalyst | Conditions | Products | Yield (%) | Reference |

| Br₂ (3 mole equiv.) | Room Temperature | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | 66, 8, 10 | cardiff.ac.uk |

| Br₂ (4 mole equiv.) / KSF Clay | Dark, 25 °C | 1,2,4,6-Tetrabromonaphthalene, 1,3,5,7-Tetrabromonaphthalene | 92, 5 | cardiff.ac.uk |

| n-Butyllithium | Low Temperature | 2,6-Dibromonaphthalene (from 1,2,4,6-tetrabromonaphthalene) | 82 | cardiff.ac.uk |

Carbonylation reactions offer a powerful method for introducing a carboxylic acid moiety onto an aromatic ring. A key precursor for this transformation is a halogenated naphthol. For example, 6-bromo-2-naphthol (B32079) can be prepared from β-naphthol through bromination. google.comorgsyn.org This brominated intermediate can then undergo a carbonylation reaction with carbon monoxide in the presence of a Group VIII metal catalyst and a reactive alcohol solvent to produce a 6-hydroxy-2-naphthoate ester. google.com Subsequent hydrolysis of the ester furnishes the desired 6-hydroxy-2-naphthoic acid. google.com This approach can be adapted for the synthesis of other brominated naphthoic acids by starting with the appropriately substituted bromonaphthol. A Japanese patent describes the synthesis of 6-hydroxy-2-naphthoic acid via the carbonylation of 6-bromo-beta-naphthalene under high temperature and pressure with a catalyst.

The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.org This transformation is particularly useful for introducing a bromine atom at a specific position on the naphthalene ring that may be difficult to access through direct electrophilic substitution.

A general route to a bromo-naphthoic acid using this methodology would involve the following steps:

Formation of an Amino-naphthoic acid: This can be achieved through various methods, such as the Bucherer reaction, which converts a hydroxy-naphthoic acid to its amino counterpart. For instance, 6-hydroxy-2-naphthoic acid can be reacted with ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite to yield 6-amino-2-naphthoic acid. google.com

Diazotization: The amino-naphthoic acid is then treated with a nitroso source, such as sodium nitrite, under acidic conditions to form a diazonium salt. google.com

Sandmeyer Reaction: The resulting diazonium salt is subsequently reacted with a copper(I) bromide catalyst to yield the desired bromo-naphthoic acid. wikipedia.orggoogle.com This method has been successfully employed for the production of 6-bromo-2-naphthoic acid with high yield and purity. google.com

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org The use of a sulfonic acid group as a temporary activating and protecting group can enhance the yield and efficiency of the Sandmeyer reaction. mdpi.com

Regioselectivity Control in the Synthesis of Dibromo-2-naphthoic Acids

Achieving the desired substitution pattern in polysubstituted naphthalenes is a significant synthetic challenge. researchgate.net The inherent reactivity of the naphthalene ring system often leads to mixtures of isomers, necessitating careful control over reaction conditions and the use of strategic synthetic design. wku.edu

Protecting groups are indispensable tools in multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. fiveable.me In the synthesis of dibromo-2-naphthoic acid, protecting groups can be employed to direct the regioselectivity of bromination reactions.

For example, in the synthesis of 7-bromo-3-hydroxy-2-naphthoic acid, the carboxylic acid group can be esterified and the hydroxyl group acetylated to prevent side reactions and direct the bromination to the desired position. The hydroxyl group at position 3 acts as an ortho-para director, while the deactivating carboxylic acid at position 2 favors bromination at the electronically favorable 7th position. Similarly, the use of a sulfonic acid as a protecting and activating group has been shown to be effective in the synthesis of 5-bromo-2-naphthol. mdpi.comresearchgate.net This strategy could potentially be adapted for the synthesis of 6,7-dibromo-2-naphthoic acid by carefully choosing the starting material and the position of the protecting group. The steric hindrance provided by bulky protecting groups can also be exploited to direct substitution to less hindered positions. fiveable.me

A study on the regioselective modification of 1,7-dibromonaphthalene (B1609875) demonstrated that the two bromine atoms exhibit different reactivities, allowing for selective functionalization. Transition metal-catalyzed cross-coupling reactions occurred preferentially at the less hindered 7-position, while bromine-lithium exchange favored the 1-position. nih.gov This differential reactivity highlights the potential for sequential and regioselective functionalization of dibromonaphthalenes.

The choice of catalyst and solvent can profoundly influence the regioselectivity of bromination reactions. Studies on the dibromination of naphthalene have shown that different catalysts can favor the formation of different isomers. mdpi.com For instance, the use of an acidic amorphous silica-alumina catalyst leads to a high yield of 1,4-dibromonaphthalene, while a calcined montmorillonite (B579905) KSF clay catalyst produces a mixture rich in 1,5-dibromonaphthalene. mdpi.comresearchgate.net

The solvent can also play a critical role. The effect of the solvent on the dibromination of naphthalene using bromine over KSF clay has been investigated, demonstrating that the reaction medium can alter the product distribution. researchgate.net These findings underscore the importance of optimizing both the catalyst and solvent system to achieve the desired regioselective bromination of naphthalene precursors, which is a crucial step in the synthesis of specifically substituted dibromo-naphthoic acids.

| Catalyst | Product(s) | Selectivity | Reference |

| Acidic amorphous silica-alumina | 1,4-Dibromonaphthalene | High | mdpi.com |

| Calcined montmorillonite KSF clay | 1,5-Dibromonaphthalene rich mixture | Moderate | mdpi.comresearchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

For the bromination step, the choice of solvent and temperature is critical. In the synthesis of related brominated naphthoic acids, glacial acetic acid is often used as a solvent. orgsyn.org The temperature must be carefully controlled to prevent the formation of unwanted side products. For instance, in the bromination of 3-hydroxy-2-naphthoic acid, maintaining the temperature below 10°C is recommended to minimize dibromination and oxidation. A similar approach would likely be necessary for a precursor to this compound. The choice of brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), can also significantly impact the regioselectivity and yield.

In reactions involving catalysts , such as the Friedel-Crafts acylation, the molar ratio of the catalyst to the reactants and the reaction time are key parameters to optimize. For liquid-phase oxidation reactions that could be used to form the carboxylic acid from a methyl group, transition metal organic salts like cobalt acetate (B1210297) or manganese acetate are often used as catalysts, with bromides such as KBr or NaBr acting as promoters. google.com

The purification of intermediates and the final product is another critical aspect. Techniques such as recrystallization and column chromatography are often employed. The choice of solvent for recrystallization can significantly affect the purity and recovery of the product. For example, in the synthesis of 6-bromo-2-naphthol, a mixture of acetic acid and water is used for crystallization to obtain a high-purity product. orgsyn.org

A hypothetical optimization table for a key bromination step is presented below.

| Parameter | Variation | Effect on Yield | Effect on Purity | Optimal Condition (Hypothetical) |

| Temperature | 0°C, 25°C, 50°C | Higher temperatures may decrease yield due to side reactions. | Lower temperatures generally favor higher purity. | 0-5°C |

| Solvent | Acetic Acid, Dichloromethane, Carbon tetrachloride | Acetic acid is a common choice for bromination of aromatic acids. | Solvent choice can affect solubility and side reactions. | Glacial Acetic Acid |

| Reaction Time | 1h, 3h, 6h | Longer times may lead to over-bromination. | Shorter times may result in incomplete conversion. | 3 hours |

| Molar Ratio (Bromine:Substrate) | 2:1, 2.2:1, 2.5:1 | A slight excess of bromine is typically needed to ensure complete reaction. | A large excess can lead to the formation of polybrominated byproducts. | 2.2:1 |

Scalability and Industrial Implications in the Production of this compound

The scalability of the synthesis of this compound for industrial production would face several challenges, primarily related to the multi-step nature of the process, the cost of reagents, and the need for stringent control over reaction conditions.

Reagent and Catalyst Cost: A synthesis involving multiple steps with potentially expensive reagents and catalysts, such as transition metal catalysts or specialized brominating agents, could make the industrial-scale production economically challenging. For instance, the use of triphenylphosphine-bromine complex in the synthesis of 6-bromo-2-methylnaphthalene is noted as a relatively expensive option. google.com

Process Safety and Environmental Concerns: The use of hazardous materials such as bromine, strong acids, and organic solvents on an industrial scale requires robust safety protocols and waste management strategies. The evolution of hydrogen bromide during bromination reactions is a significant safety concern that must be addressed. boronmolecular.com The use of organic solvents also necessitates recovery and recycling systems to minimize environmental impact and reduce costs. google.com

Alternative Industrial Routes: For the industrial production of related compounds like 6-bromo-2-naphthoic acid, alternative synthetic routes have been explored to improve cost-effectiveness and yield. One such method involves a Bucherer reaction to convert 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid, followed by a diazotization reaction and subsequent reaction with copper bromide. google.com This approach is reported to produce the final product in high yield and purity at a lower cost. google.com A similar strategic approach, perhaps starting from a different isomer of hydroxy-naphthoic acid, might be necessary to develop a viable industrial process for this compound.

The potential industrial applications of this compound would likely be as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials, where the specific substitution pattern is essential for the desired biological activity or material property.

Advanced Spectroscopic and Structural Characterization of 6,7 Dibromo 2 Naphthoic Acid

Vibrational Spectroscopy for Comprehensive Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the intricate vibrational motions within a molecule. When coupled with computational methods like Normal Coordinate Analysis (NCA), a detailed and accurate assignment of the fundamental vibrational modes can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations and Band Assignments

The FTIR spectrum of 6,7-Dibromo-2-naphthoic acid is characterized by a series of absorption bands corresponding to the vibrational transitions of its constituent functional groups and the naphthalene (B1677914) skeleton. The solid-phase FTIR spectrum of the related compound, 6-bromo-2-naphthoic acid, has been recorded in the 4000–400 cm⁻¹ region, providing a basis for interpreting the spectrum of the dibrominated analogue. nih.gov

Key vibrational bands for this compound are expected to arise from the carboxylic acid group and the dibrominated naphthalene ring. The hydroxyl (O-H) stretching vibration of the carboxylic acid dimer typically appears as a broad band in the region of 3300–2500 cm⁻¹. The carbonyl (C=O) stretching vibration is anticipated to be a strong, sharp band around 1700–1680 cm⁻¹. The presence of two bromine atoms on the naphthalene ring will influence the positions of the C-H and C-C stretching and bending vibrations. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Table 1: Provisional FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | Aromatic C-H stretching |

| 2800-3300 (broad) | O-H stretching (carboxylic acid dimer) |

| ~1700 | C=O stretching |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1400 | In-plane O-H bending |

| ~1300 | C-O stretching |

| ~930 (broad) | Out-of-plane O-H bending |

| Below 700 | C-Br stretching |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis of Vibrational Modes

Complementing the FTIR data, the FT-Raman spectrum provides information on the non-polar vibrations within the this compound molecule. For 6-bromo-2-naphthoic acid, the FT-Raman spectrum has been recorded between 3500 and 100 cm⁻¹. nih.gov A similar approach for this compound would reveal strong signals for the aromatic ring vibrations and the C-Br stretching modes.

The symmetric stretching vibrations of the naphthalene ring are typically strong in the Raman spectrum. The C=O stretching vibration will also be present, though potentially weaker than in the FTIR spectrum. The low-frequency region of the FT-Raman spectrum is particularly useful for identifying the C-Br stretching and bending vibrations, which are often weak in the FTIR spectrum.

Table 2: Expected FT-Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1620 | Aromatic C=C stretching |

| ~1380 | Naphthalene ring breathing |

| ~800 | Ring deformation |

| Below 700 | C-Br stretching |

Normal Coordinate Analysis and Potential Energy Distribution (PED) for Mode Interpretation

To achieve a precise assignment of the observed vibrational bands, a Normal Coordinate Analysis (NCA) can be performed. This computational method utilizes a scaled quantum mechanical force field to calculate the fundamental vibrational frequencies and the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode, allowing for an unambiguous assignment of the vibrational bands. nih.govsigmaaldrich.com

For related molecules like 2-naphthoic acid and 6-bromo-2-naphthoic acid, density functional theory (DFT) calculations using the B3LYP method with a 6-311+G** basis set have been successfully employed to interpret the vibrational spectra. nih.gov A similar computational approach for this compound would provide theoretical infrared and Raman spectra, which can be compared with experimental data for accurate band assignments. The NCA would detail the coupling of various vibrational modes, such as the interaction between the carboxylic acid vibrations and the naphthalene ring modes.

Electronic Spectroscopy and Photophysical Behavior

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* electronic transitions within the naphthalene chromophore. The UV-Vis spectrum of the parent compound, 2-naphthoic acid, shows absorption maxima at approximately 236 nm, 280 nm, and 334 nm in an acidic mobile phase. sielc.com

The introduction of two bromine atoms onto the naphthalene ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating and heavy-atom effects of the halogens. The carboxylic acid group also influences the electronic structure and, consequently, the absorption spectrum. The pH of the solvent can affect the UV-Vis spectrum, as deprotonation of the carboxylic acid group can alter the electronic distribution within the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (nm) | Electronic Transition |

| >236 | π-π |

| >280 | π-π |

| >334 | π-π* |

Fluorescence and Emission Spectroscopy Studies and Solvent Dependence

Naphthalene and its derivatives are known to exhibit fluorescence. The emission properties of this compound are expected to be influenced by the nature of the solvent, including its polarity and hydrogen-bonding capability. The fluorescence emission maximum is typically observed at a longer wavelength than the excitation wavelength, a phenomenon known as the Stokes shift. nih.gov

The presence of heavy bromine atoms can lead to enhanced intersystem crossing from the excited singlet state to the triplet state, which may result in a lower fluorescence quantum yield and potentially observable phosphorescence. The solvent can affect the energy levels of the excited states, leading to shifts in the emission maximum. For instance, a change in solvent polarity can alter the dipole moment of the excited state, influencing the emission wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. While specific NMR data for this compound could not be located, an analysis of the closely related compound, 6-Bromo-2-naphthoic acid , provides valuable insights into the expected spectral features. The substitution pattern on the naphthalene ring significantly influences the chemical shifts of the protons and carbon atoms.

For 6-Bromo-2-naphthoic acid, the reported ¹H and ¹³C NMR data in DMSO-d₆ are presented below. The presence of a single bromine atom at the 6-position and a carboxylic acid group at the 2-position results in a distinct set of signals for the aromatic protons and carbons. In the case of this compound, the introduction of a second bromine atom at the 7-position would lead to a more simplified ¹H NMR spectrum due to increased symmetry and would cause predictable shifts in the ¹³C NMR spectrum, particularly for the carbons directly bonded to or in proximity to the bromine atoms.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-2-naphthoic acid in DMSO-d₆ chemicalbook.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1-naphthalenyl H | 8.62 (s) | 136.11 |

| 3-naphthalenyl H | 8.09 (d, J = 8.8 Hz) | 131.63 |

| 4-naphthalenyl H | 7.99 (d, J = 8.6 Hz) | 130.90 |

| 5-naphthalenyl H | 8.30 (d, J = 1.6 Hz) | 130.64 |

| 7-naphthalenyl H | 7.72 (dd, J = 8.5, 1.8 Hz) | 130.01 |

| 8-naphthalenyl H | 8.02 (dd, J = 8.6, 1.4 Hz) | 129.83 |

| C2 (COOH) | 13.15 (br. s) | 167.30 |

| C6 (C-Br) | - | 121.93 |

| Other Aromatic C | - | 128.81, 127.61, 126.50 |

Note: The assignments for the ¹³C NMR are based on the provided data and general knowledge of naphthalene systems; specific assignments may vary.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the physical and chemical properties of a compound.

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. The growth of high-quality single crystals suitable for X-ray analysis can be challenging and is dependent on factors such as solvent, temperature, and the intrinsic packing tendencies of the molecule.

In the absence of a determined crystal structure for this compound, the nature of its solid-state packing can be inferred from the analysis of related brominated aromatic compounds. The crystal packing is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and will likely form robust hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. These dimers can then assemble into more extended networks.

Computational and Theoretical Studies on 6,7 Dibromo 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the molecular properties of organic compounds like 6,7-Dibromo-2-naphthoic acid. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. mdpi.com

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G**, are employed to calculate the equilibrium geometry. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) and their relative energies. The primary source of conformational variability in this compound is the orientation of the carboxylic acid group relative to the naphthalene (B1677914) ring. DFT calculations can determine the most stable conformer by comparing the energies of different rotational isomers. Studies on the related compound, 6-bromo-2-naphthoic acid, have shown a strong correlation between the geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar aromatic carboxylic acids.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (naphthalene ring) | ~1.37 - 1.42 Å | |

| C-Br | ~1.90 Å | |

| Bond Angles | O=C-O | ~122° |

| C-C-O (at carboxyl) | ~118° | |

| C-C-Br | ~120° |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic systems like this compound, DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the π-system of the naphthalene ring, while the LUMO may also be centered on the ring and the carboxylic acid group. Calculations on the similar 6-bromo-2-naphthoic acid confirm that charge transfer occurs within the molecule, a phenomenon elucidated by its HOMO-LUMO energies. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: Values are conceptual and based on typical results for similar compounds.

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~ 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map displays different values of electrostatic potential on the electron density surface, typically using a color spectrum. nih.govimist.ma

For this compound, an MEP map would reveal the following:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found on the hydrogen atom of the carboxylic acid's hydroxyl group.

Neutral Regions (Green): These areas represent the π-system of the naphthalene ring and the carbon backbone, which have a more neutral potential.

The MEP surface provides a clear, visual guide to the molecule's reactive behavior, which is fundamental to understanding its interaction with other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. wisc.eduq-chem.com This method is used to investigate intramolecular interactions, charge delocalization, and the stability arising from these interactions. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating a stronger interaction.

For this compound, significant interactions would be expected between:

The lone pairs (LP) of the oxygen and bromine atoms as donors.

The antibonding π* orbitals of the naphthalene ring and the C=O bond as acceptors.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) Note: Based on representative NBO analyses of aromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C=O) | ~ 30-40 | Intramolecular resonance in carboxyl group |

| LP (Br) | π* (C-C)ring | ~ 5-10 | Delocalization from bromine to the ring |

| π (C-C)ring | π* (C-C)ring | ~ 15-25 | π-conjugation within the naphthalene ring |

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular and Intermolecular Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orge-bookshelf.de A chemical bond is identified by the presence of a bond path—a line of maximum electron density linking two atomic nuclei. wiley-vch.de At a specific point along this path, known as the bond critical point (BCP), several properties of the electron density can be analyzed to characterize the nature of the bond. wiley-vch.deresearchgate.net

Key QTAIM parameters at the BCP include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

A QTAIM analysis of this compound would allow for the precise characterization of all its intramolecular bonds (C-C, C-H, C-O, O-H, C-Br) as well as any potential intermolecular interactions, such as hydrogen bonding in a dimeric state.

Theoretical Prediction and Simulation of Spectroscopic Data (IR, Raman, UV-Vis)

Computational methods are highly effective at predicting and interpreting spectroscopic data. DFT calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netnih.gov For molecules like 6-bromo-2-naphthoic acid, studies have demonstrated excellent agreement between the vibrational frequencies calculated using the B3LYP/6-311+G** level of theory and the experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov

Electronic spectra, such as UV-Vis, are simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption peaks in a UV-Vis spectrum. researchgate.net TD-DFT calculations for this compound would predict the λmax values and help assign them to specific electronic transitions, such as π→π* transitions within the conjugated naphthalene system.

Table 4: Predicted Vibrational Frequencies for Key Modes (Illustrative) Note: Based on DFT calculations for 2-naphthoic acid and its bromo-derivatives.

| Vibrational Mode | Description | Predicted Wavenumber (cm-1) |

| ν(O-H) | Hydroxyl group stretching | ~3500-3600 |

| ν(C=O) | Carbonyl group stretching | ~1700-1750 |

| ν(C-C) | Naphthalene ring stretching | ~1400-1600 |

| δ(O-H) | Hydroxyl group in-plane bending | ~1350-1450 |

| ν(C-Br) | Carbon-Bromine stretching | ~500-650 |

Thermodynamic and Kinetic Studies of Deprotonation and Dissociation Processes

Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific thermodynamic and kinetic studies focused on the deprotonation and dissociation of this compound. While computational studies have been performed on related, simpler compounds such as 6-bromo-2-naphthoic acid, this detailed level of theoretical analysis does not appear to have been published for the 6,7-dibromo substituted variant.

Research into the deprotonation of substituted naphthoic acids is crucial for understanding their chemical reactivity, acidity (pKa), and potential applications in areas such as medicinal chemistry and materials science. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissociation provide fundamental insights into the spontaneity and energetic favorability of the deprotonation process. Kinetic studies, on the other hand, would elucidate the rate and mechanism of proton transfer.

For the related compound, 6-bromo-2-naphthoic acid, quantum-chemical calculations have been performed to determine the enthalpy of dissociation in different solvents. For instance, the enthalpy of dissociation (bond-dissociation energy) for 6-bromo-2-naphthoic acid was calculated to be 183.2 kcal/mol in methanol (B129727), 200.2 kcal/mol in tetrahydrofuran (THF), and 205.4 kcal/mol in ethyl acetate (B1210297) researchgate.net. These studies highlight the significant influence of the solvent on the deprotonation process. However, the presence of an additional bromine atom at the 7-position in this compound would introduce further electronic and steric effects, which would require specific computational models to accurately predict its thermodynamic and kinetic behavior.

The lack of available data for this compound presents a clear gap in the scientific literature. Future computational studies would be necessary to determine the precise thermodynamic and kinetic parameters governing its deprotonation and dissociation. Such research would likely involve high-level density functional theory (DFT) calculations and potentially molecular dynamics simulations to model the process in various solvent environments.

Chemical Transformations and Functionalization of 6,7 Dibromo 2 Naphthoic Acid

Reactions Involving the Bromine Substituents

The carbon-bromine bonds on the naphthalene (B1677914) ring are key sites for introducing new functional groups and extending the molecular structure. Established synthetic methodologies, including nucleophilic substitution, palladium-catalyzed cross-coupling, and reductive debromination, are principal strategies for the chemical transformation at these positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of 6,7-Dibromo-2-naphthoic acid, the carboxylic acid at the 2-position is an electron-withdrawing group. However, it is not located ortho or para to either of the bromine atoms at the 6- and 7-positions. This positional arrangement does not provide the necessary resonance stabilization for the Meisenheimer intermediate that would form upon nucleophilic attack at C-6 or C-7. Consequently, standard SNAr pathways are generally not considered a facile or common method for the functionalization of this compound under typical conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl/Alkyl Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. These reactions are widely applicable to aryl halides, making them highly suitable for the functionalization of this compound. The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions, allowing for the introduction of a wide variety of aryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org This reaction is known for its mild conditions and high tolerance of various functional groups, including carboxylic acids. For this compound, a Suzuki reaction could be employed to couple aryl or alkyl boronic acids at the C-6 and C-7 positions, leading to the synthesis of complex biaryl and alkyl-aryl naphthalene derivatives.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. mdpi.comgoogle.com This reaction would allow for the introduction of vinyl groups onto the naphthalene core of this compound, providing a route to stilbene-like derivatives and other conjugated systems. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. mdpi.comorgsyn.org This method is exceptionally useful for synthesizing arylalkynes. Applying the Sonogashira coupling to this compound would enable the introduction of acetylenic moieties, which are valuable precursors for further transformations and are key components in various functional materials.

Below is a table summarizing the general parameters for these cross-coupling reactions as they would apply to a dibromo-aromatic substrate.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/Alkyl substituted naphthalene |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Vinyl substituted naphthalene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Alkynyl substituted naphthalene |

Reductive Debromination Strategies

Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This process can be useful for synthesizing partially or fully dehalogenated derivatives. For this compound, selective mono-debromination could yield 6-Bromo-2-naphthoic acid or 7-Bromo-2-naphthoic acid, while complete debromination would produce 2-Naphthoic acid.

Classic methods for the reductive dehalogenation of aryl halides include reaction with metals in an acidic medium. For instance, the reduction of 1,6-dibromo-2-naphthol (B94854) has been successfully achieved using tin and hydrochloric acid. chemicalbook.com Another established method involves the use of sulfites, such as sodium sulfite (B76179), which has been shown to effect the hydrodebromination of 1,6-dibromo-2-naphthol. organic-chemistry.org These strategies are potentially applicable to this compound to achieve partial or complete removal of the bromine substituents.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is another key handle for the functionalization of the this compound scaffold. Standard transformations of carboxylic acids, such as esterification and reduction, can be readily applied.

Esterification Reactions and Subsequent Hydrolysis of Ester Derivatives

Esterification of this compound can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For the closely related 6-bromo-2-naphthalenecarboxylic acid, methyl esterification is effectively carried out using methanol (B129727) as the solvent and an acid catalyst. echemi.com

The resulting ester derivatives can be valuable as intermediates, as the ester group can serve as a protecting group for the carboxylic acid during other transformations. The carboxylic acid can be readily regenerated from its ester by hydrolysis. Base-catalyzed hydrolysis (saponification) is a common method. For example, methyl 6-bromo-2-naphthalenecarboxylate can be hydrolyzed to 6-bromo-2-naphthoic acid by heating with potassium hydroxide (B78521) in methanol, followed by acidic workup. google.com This process yields the carboxylic acid in high purity and yield. google.com

Reduction to Aldehydes and Alcohols (e.g., 6,7-Dibromo-2-naphthaldehyde)

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial for controlling the extent of the reduction and for ensuring the chemoselective reduction of the carboxyl group without affecting the bromine substituents.

Reduction to Alcohol: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF), are highly effective for this transformation and are generally chemoselective, not affecting aryl halides. The reduction of 6-bromo-2-naphthalenecarboxylic acid to (6-bromonaphthalen-2-yl)methanol (B45156) has been successfully demonstrated using a borane dimethyl sulfide complex in THF, proceeding with high yield. echemi.com This method is directly applicable to the synthesis of (6,7-dibromonaphthalen-2-yl)methanol (B3025042) from this compound.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation is typically carried out indirectly. The carboxylic acid is first converted to a derivative such as an acid chloride, an ester, or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) or by using specific reagents like lithium tri-tert-butoxyaluminum hydride on the acid chloride. An alternative route to a related naphthaldehyde, 6-methoxy-2-naphthaldehyde, involves the reaction of 6-bromo-2-methoxynaphthalene with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). This suggests that a lithiation-formylation sequence could be a viable, albeit indirect, strategy to obtain 6,7-dibromo-2-naphthaldehyde (B15332749) from a suitable precursor.

Derivatization and Formation of Novel Analogues of this compound

General chemical principles suggest that the functional groups present in this compound—the carboxylic acid group and the two bromine atoms on the naphthalene ring—would be the primary sites for chemical modification. The carboxylic acid group could potentially undergo esterification or amidation reactions. The bromo substituents could theoretically participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. However, without specific experimental data, any discussion of potential derivatization pathways remains speculative.

Further research is required to explore and document the chemical reactivity of this compound and its potential as a precursor for novel analogues.

Advanced Research Applications of 6,7 Dibromo 2 Naphthoic Acid and Its Derivatives

Role as Key Synthetic Intermediates in Complex Organic Synthesis

The dual reactivity of the carboxylic acid group and the carbon-bromine bonds makes brominated naphthoic acids versatile intermediates in organic synthesis. The bromine atoms serve as handles for carbon-carbon bond-forming reactions, while the carboxylic acid can be converted into a variety of other functional groups.

Although specific examples of pharmaceuticals derived directly from 6,7-Dibromo-2-naphthoic acid are not prevalent in public literature, its close analog, 6-Bromo-2-naphthoic acid, is a well-established intermediate in the production of significant pharmaceutical compounds. google.com This highlights the potential of the dibromo-variant for similar applications. The bromine atoms can be substituted via cross-coupling reactions to build complex molecular architectures.

One of the most notable applications of a brominated naphthoic acid is the synthesis of Adapalene , a third-generation retinoid used in the treatment of acne. bloomtechz.comveeprho.com The synthesis of Adapalene involves a crucial Suzuki or Negishi cross-coupling reaction where the bromo-substituent on the naphthalene (B1677914) ring of a 6-bromo-2-naphthoic acid derivative is replaced by an adamantyl-methoxyphenyl group. google.comgoogle.comepo.org

Similarly, the methyl ester of 6-bromo-2-naphthoic acid serves as a key starting material for the synthesis of Dasabuvir , an antiviral drug used to treat Hepatitis C. guidechem.com The synthesis involves a series of transformations including hydrolysis, Curtius rearrangement, and ultimately a Suzuki coupling reaction where the bromo-naphthalene core is joined with another heterocyclic fragment. guidechem.com

Given these precedents, this compound represents a potential building block for developing new chemical entities. The presence of two bromine atoms offers the possibility of sequential or dual coupling reactions, allowing for the synthesis of more complex, three-dimensional molecules that could interact with biological targets in novel ways. The general utility of bromo-naphthoic acid derivatives as intermediates for pharmaceuticals and agrochemicals is well-recognized. google.com

Table 1: Examples of Pharmaceutical Intermediates

| Compound | Precursor | Therapeutic Area |

|---|---|---|

| Adapalene | Methyl 6-bromo-2-naphthoate | Dermatology (Acne) guidechem.comgoogleapis.com |

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant interest due to their unique electronic and photophysical properties. nih.gov Naphthoic acid derivatives are valuable starting materials for constructing these larger, more complex aromatic systems. researchgate.net

The bromine atoms on this compound are ideal functional groups for engaging in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful methods for creating new carbon-carbon bonds. This allows for the fusion or connection of other aromatic rings to the naphthalene core. The presence of two bromine atoms provides a platform for creating extended, rigid molecular structures. For instance, a double Suzuki coupling could be envisioned to attach two new aryl groups at the 6 and 7 positions, leading to a highly substituted, larger polycyclic system.

Furthermore, naphthoic acids can participate in annulation reactions, where new rings are built onto the existing naphthalene framework. sigmaaldrich.com These strategies are critical for synthesizing molecular wires, organic semiconductors, and other functional molecules where the electronic properties are tuned by the size and shape of the aromatic system. The versatility of brominated naphthoic acid esters as precursors for a wide range of more complex molecules is a key driver of their use in chemical research. guidechem.com

Supramolecular Assembly and Crystal Engineering Utilizing Naphthoic Acid Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org The carboxylic acid group on naphthoic acid derivatives is a powerful and predictable functional group for directing the self-assembly of molecules in the solid state through hydrogen bonding.

While the specific crystal structure of this compound is not widely reported, the behavior of other naphthoic and benzoic acids provides a clear blueprint for its expected self-assembly. Carboxylic acids commonly form robust hydrogen-bonded dimers through a recognizable R²₂(8) supramolecular synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. scribd.com

Beyond this simple dimer, the interplay of other functional groups can lead to more complex architectures. In studies involving 1-hydroxy-2-naphthoic acid, researchers have observed the formation of stable, one-dimensional chains and tetrameric structures held together by a combination of strong O-H···N bonds and weaker C-H···O interactions. mdpi.com The specific geometry and electronic nature of the naphthalene ring, along with the positioning of substituents, directs the formation of these predictable hydrogen-bonding networks. It is highly probable that this compound would form similar dimeric structures, which could be further organized into larger assemblies through weaker interactions involving the bromine atoms (halogen bonding) or the aromatic rings (π-π stacking).

Co-crystallization is a technique used to combine two or more different neutral molecules in a single crystal lattice, often leading to solids with improved physical properties such as solubility, stability, or melting point. The carboxylic acid group of naphthoic acid makes it an excellent candidate for forming co-crystals with other molecules, particularly those containing hydrogen bond acceptor sites like pyridine (B92270) or amide groups.

Research on hydroxy-naphthoic acids has demonstrated successful co-crystallization with caffeine (B1668208). scribd.com In the case of 6-hydroxy-2-naphthoic acid, the resulting co-crystal structure features the expected carboxylic acid dimer, which is then linked into a larger assembly through additional hydrogen bonds with caffeine molecules. scribd.com This illustrates how multiple, predictable hydrogen-bonding motifs can be used together to build complex, multi-component solids. Similarly, studies on other aromatic carboxylic acids have shown the formation of one-dimensional chains based on strong acid-pyridine hydrogen bonds. uky.edu this compound could be used in a similar fashion to form co-crystals or supramolecular salts, allowing for the fine-tuning of its solid-state properties for various applications.

Integration in Materials Science Research

The rigid, planar structure and inherent thermal stability of the naphthalene core make its derivatives attractive candidates for use in materials science. nbinno.com Functional groups like bromine and carboxylic acids allow these molecules to be incorporated into larger systems like polymers or to self-assemble into functional thin films.

The mono-bromo analog, 6-Bromo-2-naphthoic acid, has been explored for applications in the photovoltaic industry and as a modifier for paint resins. bloomtechz.com The carboxyl group can react with alcohols or amines to be integrated into polymer chains, potentially improving properties like adhesion and flexibility. bloomtechz.com In photovoltaics, the carboxyl group can anchor the molecule to the surface of metal oxides (like TiO₂), while the aromatic core participates in light absorption and electron transfer processes. bloomtechz.com

For this compound, the two bromine atoms offer a route to creating cross-linked polymers or materials with specific electronic properties. For example, it could be used as a monomer in polymerization reactions (e.g., Suzuki polymerization) to create conjugated polymers. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The dibromo functionality allows for the creation of linear polymer chains with defined connectivity, which is crucial for achieving desired electronic and optical properties.

Monomer in Polymer Synthesis (e.g., Polyaromatic Esters for High-Performance Materials)

The bifunctional nature of this compound, featuring two bromine atoms and one carboxylic acid group, makes it a compelling monomer for the synthesis of high-performance polymers. The carboxylic acid group can readily participate in esterification or amidation reactions to form the polymer backbone, while the bromine atoms serve as reactive sites for cross-linking or further functionalization through coupling reactions.

Polyaromatic esters, a class of polymers known for their exceptional thermal stability and mechanical strength, can be synthesized using di-functional monomers like dibromo-naphthoic acid derivatives. Although direct studies on the 6,7-dibromo isomer are specific, the principle is well-established with analogous compounds like 6-Bromo-2-naphthoic acid. This mono-bromo analog is utilized to construct polymer chains where the carboxyl group forms ester linkages and the bromine atom allows for the introduction of other functional groups or the creation of alternating donor-acceptor polymer structures. In a similar fashion, this compound can act as a trifunctional monomer. The carboxyl group can form a linear polyester (B1180765) chain, and the two bromine atoms on the naphthalene ring provide sites for creating a cross-linked network, which would significantly enhance the rigidity and thermal resistance of the resulting material. This approach is valuable for producing materials used in applications demanding high durability and performance under extreme conditions.

Exploration in Liquid Crystalline Materials Development

The development of liquid crystalline materials relies on molecules, or mesogens, that possess anisotropic geometries, typically rod-like or disc-like shapes. The naphthalene core is an excellent basis for designing such mesogens due to its rigid, planar, and elongated structure. Derivatives of naphthoic acid are widely explored for this purpose, as they can be chemically modified to create molecules that self-assemble into various liquid crystalline phases (mesophases), such as nematic and smectic phases elsevierpure.comjetir.org.

The structure of this compound provides a strong foundation for a mesogenic core. The dibromonaphthalene unit is inherently rigid and anisotropic. The carboxylic acid group can be esterified with various long-chain alcohols or phenols, which introduces the flexible tails necessary for the formation of liquid crystal phases nih.gov. The bromine atoms can influence the material's properties by increasing the molecular weight and polarizability, which can affect the transition temperatures and the stability of the mesophases. Research on analogous systems, such as those based on 6-alkoxy-2-naphthoic acid, has shown that modifying the terminal groups and the length of flexible alkyl chains allows for precise control over the type of mesophase (e.g., smectic A, smectic C, nematic) and the temperature range over which it is stable jetir.org. Theoretical studies using Density Functional Theory (DFT) have further substantiated that molecular planarity, dipole moments, and polarizability are critical parameters in designing liquid crystalline materials, with the rigid core of biphenyl (B1667301) and naphthalene derivatives playing a key role nih.govnih.gov.

Biological and Medicinal Chemistry Investigations of Related Naphthoic Acid Derivatives

The naphthalene scaffold is a common feature in many biologically active compounds. Naphthoic acid derivatives, in particular, have been the focus of extensive research in medicinal chemistry due to their ability to interact with various biological targets, including nuclear receptors, enzymes, and microbial cells.

Structure-Activity Relationship (SAR) Studies for Receptor Ligand Design (e.g., Retinoic Acid Receptors, NMDA Receptors)

Structure-activity relationship (SAR) studies are crucial for designing potent and selective ligands for biological receptors. Naphthoic acid derivatives have been extensively studied as modulators of Retinoic Acid Receptors (RARs) and N-methyl-D-aspartate (NMDA) receptors.

Retinoic Acid Receptors (RARs): RARs are nuclear receptors that mediate the biological effects of retinoic acid and are involved in cell differentiation, proliferation, and apoptosis. Synthetic analogs of retinoic acid, known as retinoids, are important therapeutic agents. SAR studies have shown that analogs of 6'-substituted naphthalene-2-carboxylic acid can act as potent and selective activators of RARγ with no activation of RARα jetir.org. The naphthalene ring serves as a rigid scaffold, and modifications to its substituents allow for fine-tuning of receptor selectivity. This selectivity is critical for developing therapies with improved efficacy and reduced side effects jetir.orgmdpi.com.

NMDA Receptors: NMDA receptors are ionotropic glutamate (B1630785) receptors that play a key role in synaptic plasticity and memory. However, their over-activation is linked to neurotoxicity and various neurological disorders. Consequently, NMDA receptor antagonists are of significant therapeutic interest. SAR studies on 2-naphthoic acid derivatives have identified them as allosteric modulators of NMDA receptors nih.govsc.edu. These studies revealed that specific substitutions on the naphthalene ring determine the compound's activity and selectivity for different NMDA receptor subtypes (GluN2A-D). For instance, adding a 3-hydroxy group to 2-naphthoic acid enhances inhibitory activity at GluN2C and GluN2D receptors nih.govsc.edu. Further substitutions with halogens or phenyl groups can yield potent, non-selective inhibitors or, conversely, compounds with increased selectivity for specific subtypes sc.edu.

| Compound/Derivative Class | Target Receptor | Key SAR Findings | Reference |

| 6'-substituted naphthalene-2-carboxylic acid analogs | Retinoic Acid Receptor γ (RARγ) | Elicit strong transcriptional activation of RARγ with no activation of RARα, demonstrating subtype selectivity. | jetir.org |

| 2-Naphthoic acid | NMDA Receptor | Low intrinsic activity, but serves as a scaffold for more potent modulators. | sc.edu |

| 3-Hydroxy-2-naphthoic acid | NMDA Receptor (GluN2C/2D) | The addition of a hydroxyl group at the 3-position increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. | nih.govsc.edu |

| 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) | NMDA Receptor (Pan) | A potent, non-selective inhibitor with an IC₅₀ of approximately 2 µM for each subtype. | sc.edu |

Modulation of Biochemical Pathways and Enzyme Inhibition Studies (e.g., Lactate (B86563) Dehydrogenase)

Naphthoic acid derivatives have been identified as effective inhibitors of various enzymes, demonstrating their potential to modulate key biochemical pathways. A notable example is their activity against lactate dehydrogenase (LDH), an enzyme critical for anaerobic glycolysis.

In a search for new inhibitors of Babesia microti lactate dehydrogenase (BmLDH), a potential drug target for the parasitic disease babesiosis, several naphthalene-based compounds were evaluated nih.govfrontiersin.org. Among them, 3,5-dihydroxy 2-napthoic acid (DHNA) and 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) were found to inhibit the enzyme nih.govfrontiersin.org. DHNA, in particular, showed remarkable selectivity, inhibiting the parasite's LDH with approximately 5,000-fold greater potency than it did the human LDH isoform nih.gov. This high selectivity suggests that DHNA could serve as a valuable lead compound for developing anti-babesial drugs with minimal off-target effects in the host nih.govfrontiersin.org. Other studies have also highlighted 2,3-dihydroxy-1-naphthoic acid derivatives as inhibitors of human LDH-A, an enzyme often overexpressed in cancer cells, indicating a potential application in oncology nih.gov. Beyond LDH, naphthoquinone analogs have been investigated as inactivators of other enzymes, such as cdc25 phosphatases, which are important in cell cycle regulation and are potential targets for anticancer drugs nih.gov.

| Naphthoic Acid Derivative | Target Enzyme | Key Findings | Reference |

| 3,5-Dihydroxy 2-napthoic acid (DHNA) | Babesia microti Lactate Dehydrogenase (BmLDH) | Inhibits BmLDH with an IC₅₀ of 30.19 µM and shows ~5,000-fold selectivity over human LDH. | nih.govfrontiersin.org |

| 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | Babesia microti Lactate Dehydrogenase (BmLDH) | Inhibits BmLDH with an IC₅₀ of 53.89 µM and shows ~109-fold selectivity over human LDH. | nih.govfrontiersin.org |

| 2,3-Dihydroxy-1-naphthoic acid derivatives | Human Lactate Dehydrogenase A (LDH-A) | Identified as inhibitors of LDH-A, a target in cancer therapy. | nih.gov |

Exploration of Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for new classes of therapeutic agents. Naphthoic acid derivatives have emerged as promising candidates in this area. Polymers derived from naphthoic acid, designed to be facially amphiphilic, have shown potent activity against a range of multi-drug resistant Gram-negative bacteria, including E. coli, P. aeruginosa, and K. pneumoniae nih.govsc.edu. These polymers act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance sc.edu.

In addition to antibacterial properties, various naphthoic acid and naphthoquinone derivatives exhibit significant antifungal activity jetir.orgmdpi.comnih.govumsha.ac.irscielo.br. Studies have demonstrated their efficacy against pathogenic yeasts like Candida species and filamentous fungi mdpi.comnih.gov. For example, lanthanum complexes of various substituted naphthoic acids showed notable antibacterial activity against E. coli and S. aureus jetir.org. Similarly, 2-acyl-1,4-naphthohydroquinones have been evaluated for their antifungal properties, with some derivatives showing activity comparable to standard antifungal drugs against certain strains mdpi.com. The mechanism of action for many naphthoquinone-based antifungals is believed to involve the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death nih.gov.

| Compound Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) / Activity | Reference |

| Naphthoic acid-derived polymers | Gram-negative bacteria (E. coli, P. aeruginosa, K. pneumoniae) | Potent activity with low MIC values, effective against multi-drug resistant strains. | nih.gov |

| Lanthanum-naphthoic acid complexes | E. coli, S. aureus | Zones of inhibition ranging from 9-19 mm. | jetir.org |

| Naphthofuranquinones | Fluconazole-resistant Candida tropicalis | Induce cell membrane impairment and increase intracellular ROS. | nih.gov |

| 2-Acyl-1,4-naphthohydroquinones | Candida species, filamentous fungi | Showed varying levels of antifungal activity depending on the acyl chain length. | mdpi.com |

| 2-Methoxynaphthalene-1,4-dione | Cryptococcus neoformans | Demonstrated antifungal activity with MIC values from 3.12 to 12.5 µg/mL. | mdpi.com |

Potential Research in Neurological Disorder Therapies

The development of therapies for neurodegenerative disorders like Alzheimer's disease is a major challenge in modern medicine. A key pathological hallmark of Alzheimer's is the aggregation of β-amyloid (Aβ) peptides into toxic oligomers and fibrils. Naphthalene derivatives have been investigated as potential therapeutic agents due to their ability to inhibit this aggregation process nih.gov.

Research has shown that certain naphthalene-based compounds can bind to Aβ peptides and fibrils, forming thermodynamically stable complexes that prevent or disrupt the aggregation cascade nih.gov. In a study involving a transgenic mouse model of Alzheimer's disease (3xTg-AD), a lead naphthalene derivative was shown not only to inhibit Aβ aggregation but also to improve cognitive function and reduce the β-amyloid burden in the hippocampus nih.gov. Furthermore, related naphthoquinone and anthraquinone (B42736) derivatives have been profiled for multi-target activity against Alzheimer's, showing inhibition of Aβ aggregation and possessing the ability to cross the blood-brain barrier nih.gov. Other research has focused on creating novel neuroprotective analogs of neuropeptides, such as NAP, which incorporate moieties that provide antioxidant and metal-chelating properties to combat the oxidative stress and metal dyshomeostasis implicated in neurodegenerative diseases elsevierpure.com. These findings underscore the potential of the naphthalene scaffold as a starting point for designing novel therapeutics to combat complex neurological disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7-Dibromo-2-naphthoic acid, and how can regioselectivity be ensured?

- Methodology : The synthesis typically involves electrophilic bromination of 2-naphthoic acid derivatives. Regioselectivity at positions 6 and 7 is achieved using catalysts like FeBr₃ or enzymatic methods (e.g., recombinant E. coli expressing halogenases) . Optimization of reaction conditions (temperature, solvent polarity, and stoichiometry of Br₂) is critical to minimize competing substitutions at positions 1 or 2.

- Validation : Confirm regiochemistry via -NMR (downfield shifts for aromatic protons at 6 and 7) or X-ray crystallography .

Q. How can the purity of this compound be assessed after synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% 0.1% TFA in water) to resolve impurities (e.g., mono-brominated byproducts).

- Spectroscopy : FT-IR to verify the carboxylic acid (-COOH) and C-Br stretches (600–800 cm⁻¹).

- Elemental Analysis : Confirm Br content matches theoretical values (~38.4% for C₁₁H₆Br₂O₂) .

Advanced Research Questions

Q. How do competing substitution pathways during bromination impact yield, and how can these be mitigated?

- Data Analysis : Kinetic studies using time-resolved -NMR reveal that bromination at positions 1 or 3 occurs under high-temperature or excess Br₂ conditions.

- Mitigation Strategies :

- Use directing groups (e.g., methyl ester protection of -COOH) to enhance selectivity.

- Enzymatic bromination with engineered halogenases avoids side reactions due to substrate specificity .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (cytotoxicity) assays in parallel using standardized cell lines (e.g., HEK293 for toxicity, S. aureus for antimicrobial activity).

- Structural Analog Comparison : Compare activity profiles with 6,7-dihydroxy-2-naphthoic acid (lacks Br substituents) to isolate the role of bromine .

- Data Interpretation : Conflicting results may arise from impurities or solvent effects (e.g., DMSO enhancing membrane permeability).

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Methodology :

- DFT Calculations : Predict electronic effects of substituents on the naphthalene ring (e.g., Hammett σ values for Br vs. -COOH groups).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to optimize binding affinity .

Analytical and Experimental Design Challenges

Q. What are the best practices for characterizing halogenated naphthoic acid derivatives using mass spectrometry?

- Methodology :

- High-Resolution MS (HRMS) : Use ESI⁻ mode to detect [M-H]⁻ ions. Expected m/z for C₁₁H₆Br₂O₂: 339.87 (calc. 339.88).

- Fragmentation Patterns : Monitor Br isotope clusters (1:2:1 ratio for dibromo compounds) to confirm molecular identity .

Q. How to address discrepancies between theoretical and observed melting points?

- Root Causes : Polymorphism, residual solvents, or incomplete crystallization.

- Solutions :

- Recrystallize from ethanol/water mixtures.

- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.